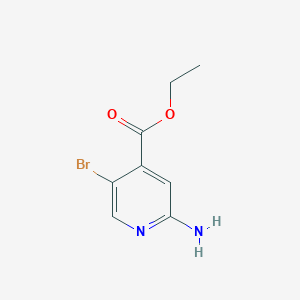

Ethyl 2-amino-5-bromoisonicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-amino-5-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPCNYWTZSYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609266 | |

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-01-2 | |

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocol: Ethyl 2-amino-5-bromoisonicotinate

Executive Summary

Ethyl 2-amino-5-bromoisonicotinate is a critical intermediate in the synthesis of kinase inhibitors and complex pyridine-based pharmacophores.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the nucleophilic 2-amino group, the electrophilic 4-ester, and the cross-coupling-ready 5-bromo substituent.

This technical guide details the optimized synthesis of Ethyl 2-amino-5-bromoisonicotinate via the regioselective electrophilic aromatic substitution of Ethyl 2-aminoisonicotinate.[1] Unlike generic protocols, this guide focuses on controlling regioselectivity (C5 vs. C3) and minimizing over-bromination using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) , a system proven to offer superior selectivity over elemental bromine or DMF-based routes.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic directing effects of the 2-aminopyridine core.[1] The amino group (-NH₂) is a strong ortho/para director, while the ester (-COOEt) at the 4-position is electron-withdrawing.

-

Position 3 (Ortho to NH₂): Sterically hindered by the flanking amino and ester groups.[1]

-

Position 5 (Para to NH₂): Electronically activated and sterically accessible.[1]

-

Position 6 (Meta to NH₂): Deactivated.

Therefore, direct electrophilic bromination is predicted to occur selectively at C5 .[1]

Figure 1: Retrosynthetic disconnection showing the direct bromination strategy.

Core Protocol: Direct Regioselective Bromination

This protocol utilizes NBS in Acetonitrile.[1] Acetonitrile is selected over DMF because it suppresses the formation of the 3,5-dibromo byproduct, a common impurity in 2-aminopyridine brominations.

Reaction Scheme

Reaction: Ethyl 2-aminoisonicotinate + NBS

Materials & Stoichiometry[1]

| Component | Role | Equiv. | MW ( g/mol ) | Density |

| Ethyl 2-aminoisonicotinate | Substrate | 1.0 | 166.18 | N/A |

| N-Bromosuccinimide (NBS) | Reagent | 1.05 | 177.98 | N/A |

| Acetonitrile (MeCN) | Solvent | 10-15 V | 41.05 | 0.786 |

| Water/EtOAc | Workup | N/A | - | - |

Step-by-Step Methodology

Step 1: Preparation of Starting Material Solution

-

Charge a clean, dry 3-neck round-bottom flask with Ethyl 2-aminoisonicotinate (1.0 eq).

-

Add anhydrous Acetonitrile (10 volumes relative to substrate mass).

-

Stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice/water bath. Critical Control Point: Lower temperature improves regioselectivity.[1]

Step 2: Controlled Addition of NBS

-

Dissolve NBS (1.05 eq) in Acetonitrile (5 volumes) in a separate vessel. Note: Protect NBS solution from light to prevent radical side reactions.[1]

-

Add the NBS solution dropwise to the reaction flask over 30–60 minutes , maintaining the internal temperature below 5°C.

-

Why Dropwise? High local concentrations of NBS can lead to immediate 3,5-dibromination.[1]

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.[1]3) should disappear, and the product (Rf ~0.[1]5) should appear.

Step 4: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure to remove most of the Acetonitrile.

-

Resuspend the residue in Ethyl Acetate (20 volumes).

-

Wash the organic phase with Water (2 x 10 vol) to remove succinimide and residual NBS.[1]

-

Wash with Saturated NaHCO₃ (1 x 10 vol) to neutralize any HBr formed.[1]

-

Wash with Brine (1 x 10 vol).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 5: Purification

-

Crude Purity: typically >90%.[1]

-

Recrystallization (Preferred): Recrystallize from hot Ethanol or Ethanol/Water mixture to remove trace dibromo species.[1]

-

Flash Chromatography: If necessary, purify on silica gel using a gradient of 10-40% EtOAc in Hexanes.[1]

Alternative High-Fidelity Protocol (Protection Strategy)

If the direct route yields inseparable mixtures of regioisomers (e.g., >5% 3-bromo or 3,5-dibromo), the Acetylation-Bromination-Hydrolysis route is the industry standard for ensuring absolute regiocontrol.

Figure 2: The protection strategy workflow. The bulky acetyl group sterically blocks the 3-position, forcing bromination exclusively to C5.

Protocol Summary:

-

Protection: React SM with Acetic Anhydride (1.2 eq) in Pyridine/DCM. Isolate N-acetyl intermediate.

-

Bromination: React N-acetyl intermediate with NBS (1.1 eq) in DMF at RT. The steric bulk of the acetyl group prevents attack at C3.[1]

-

Deprotection: Treat with K₂CO₃ in Methanol (mild) or HCl/EtOH (acidic) to remove the acetyl group.[1]

Analytical Characterization

Confirm identity and purity using the following specifications.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid.[1] |

| ¹H NMR (DMSO-d₆) | δ 8.20 (s, 1H, H-6) : Diagnostic singlet (C6 is isolated).δ 6.90 (s, 1H, H-3) : Diagnostic singlet (C3 is isolated).δ 6.50 (br s, 2H, NH₂) : Broad exchangeable signal.δ 4.30 (q, 2H) & 1.30 (t, 3H) : Ethyl ester signals.[1] |

| LC-MS | [M+H]⁺ = 245.0/247.0 .[1] The 1:1 isotopic pattern confirms the presence of one Bromine atom.[1] |

| Regioisomer Check | No coupling between aromatic protons (both are singlets).[1] If C3-bromo formed, H-5 and H-6 would show ortho coupling (~8 Hz).[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Old/Wet NBS.[1] | Recrystallize NBS from water (dry thoroughly) or increase equivalents to 1.[1]2. |

| Dibromination (3,5-dibromo) | High Temp or Fast Addition.[1] | Keep reaction <5°C during addition.[1] Dilute NBS further before addition. |

| Regioisomer (3-bromo) | Steric/Electronic anomaly. | Switch to the Protection Strategy (Section 4). |

| Dark Coloration | Radical Bromination. | Wrap flask in aluminum foil to exclude light.[1] Use radical scavenger (rarely needed). |

References

-

Regioselectivity of NBS in Pyridines: Canibano, V., et al. "Regioselective bromination of aminopyridines."[1] Heterocyclic Letters, 2021 , 11, 447-452.[1]

-

General NBS Bromination Protocol: "Synthesis of 2-Amino-5-bromopyridine." ResearchGate Protocol, 2011 .[1][2]

-

Mechanism of Electrophilic Substitution: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis." PMC - NCBI, 2015 .[1]

-

Starting Material Data: "Ethyl 2-aminoisonicotinate CAS 13303-42-9."[1] PubChem.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromoisonicotinate

This in-depth guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-amino-5-bromoisonicotinate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

Introduction

Ethyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its trifunctional nature, possessing an amino group, a bromine atom, and an ethyl ester on the pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic systems. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and amide bond formation, enabling the construction of diverse molecular scaffolds for drug discovery programs.

This guide will focus on the most practical and efficient synthetic strategies for the preparation of Ethyl 2-amino-5-bromoisonicotinate, starting from readily available precursors. We will delve into two primary synthetic pathways, providing detailed step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Synthetic Strategies and Starting Materials

Two principal retrosynthetic pathways have been identified as the most viable for the synthesis of Ethyl 2-amino-5-bromoisonicotinate. The choice of strategy often depends on the availability and cost of the starting materials.

Strategy 1: Bromination of a Pre-functionalized Pyridine Core

This approach commences with a pyridine ring already possessing the amino and ethyl isonicotinate functionalities, followed by a regioselective bromination at the 5-position.

Strategy 2: Functionalization of a Pre-brominated Pyridine

This alternative strategy begins with the bromination of a simpler pyridine derivative, followed by the introduction of the carboxylate group at the 4-position.

While both strategies are theoretically sound, Strategy 1 is generally preferred due to the more reliable and higher-yielding methods available for the selective bromination of activated pyridine rings, as opposed to the often challenging C-4 functionalization of pre-existing pyridine systems.

Recommended Synthetic Pathway: Strategy 1

This recommended pathway involves a two-step sequence starting from 2-aminoisonicotinic acid.

Step 1: Fischer Esterification of 2-Aminoisonicotinic Acid

The initial step involves the conversion of the carboxylic acid functionality of 2-aminoisonicotinic acid to its corresponding ethyl ester via a classic Fischer esterification.

Reaction Scheme:

(COOEt) (COOEt) | | C₅H₃N(NH₂) + NBS --[THF]--> C₅H₂BrN(NH₂) + Succinimide

The amino group donates electron density into the pyridine ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho (C3) and para (C5) to the amino group. The attack of the electrophile (Br⁺) at the C5 position leads to a more stable carbocation intermediate (sigma complex) compared to attack at the C3 position. This is because the positive charge in the C5-attack intermediate can be delocalized onto the nitrogen atom of the amino group, providing a highly stable resonance structure. The C3 position is also sterically hindered by the adjacent amino group. Consequently, the reaction proceeds preferentially at the C5 position. [1][2]

Comparison of Synthetic Strategies

| Feature | Strategy 1 (Recommended) | Strategy 2 |

| Starting Material | 2-Aminoisonicotinic acid | 2-Aminopyridine |

| Number of Steps | 2 | 3 (Bromination, Carboxylation, Esterification) |

| Key Challenge | Availability/cost of 2-aminoisonicotinic acid | C-4 Carboxylation of 2-amino-5-bromopyridine |

| Reliability | High | Moderate to Low |

| Overall Yield | Good to Excellent | Potentially Low |

While 2-aminopyridine is a more common and less expensive starting material, the introduction of a carboxyl group at the C4 position of a pyridine ring can be challenging and often results in low yields. [3][4]Recent advances in C-H functionalization may offer new possibilities, but these methods are not yet as established or widely applicable as the classical electrophilic substitution route. [3][4]Therefore, Strategy 1, despite potentially starting from a more expensive precursor, offers a more reliable and efficient pathway to the target molecule.

Characterization of Ethyl 2-amino-5-bromoisonicotinate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the amino protons. Based on the structure and data from analogous compounds, the two aromatic protons on the pyridine ring should appear as doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The amino protons will likely appear as a broad singlet. For the closely related isomer, ethyl 2-amino-5-bromonicotinate, the aromatic protons appear at δ 8.29 (d, 1H) and 8.12 (d, 1H), with the amino protons as a singlet at δ 7.31 (s, 2H). [5]* ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Conclusion

The synthesis of Ethyl 2-amino-5-bromoisonicotinate is most reliably achieved through a two-step sequence starting from 2-aminoisonicotinic acid. This pathway, involving Fischer esterification followed by regioselective bromination with N-bromosuccinimide, leverages well-established and high-yielding reactions. The key to the success of this strategy lies in the powerful directing effect of the amino group, which ensures the selective introduction of the bromine atom at the desired 5-position. This guide provides the necessary experimental details and mechanistic understanding for the successful implementation of this synthetic route in a research and development setting.

References

-

Easy Access to 2-Aminopyridines - GalChimia. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. Available at: [Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists | ACS Medicinal Chemistry Letters. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]

-

Scholars Research Library - Der Pharma Chemica. Available at: [Link]

-

(PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups - ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier. Available at: [Link]

-

Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group | The Journal of Organic Chemistry. Available at: [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]

-

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Available at: [Link]

-

C-H Functionalization of Pyridines - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI. Available at: [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. Available at: [Link]

-

Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF - ResearchGate. Available at: [Link]

-

NBS bromination of thienyl moieties : r/chemistry - Reddit. Available at: [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives - Granthaalayah Publications and Printers. Available at: [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 2-amino-5-bromoisonicotinate for Pharmaceutical Development

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for Ethyl 2-amino-5-bromoisonicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document elucidates the structural intricacies of the molecule through a detailed interpretation of its proton NMR spectrum. We will explore the fundamental principles governing the spectral data, including chemical shifts, spin-spin coupling, and the influence of substituents on the pyridine ring, thereby offering a robust framework for the characterization and quality control of this important compound.

Introduction: The Pivotal Role of NMR in Characterizing Heterocyclic Scaffolds

Ethyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are frequently incorporated into novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount for ensuring the efficacy, safety, and intellectual property of new chemical entities. ¹H NMR spectroscopy stands as an unparalleled tool for this purpose, providing a detailed fingerprint of the molecular structure in solution. This guide will dissect the ¹H NMR spectrum of Ethyl 2-amino-5-bromoisonicotinate, offering a logical, evidence-based interpretation to support drug discovery and development programs.

Predicted ¹H NMR Spectrum of Ethyl 2-amino-5-bromoisonicotinate

A very close isomer, ethyl 2-amino-5-bromonicotinate, where the only difference is the position of the ethyl ester group (at position 3 instead of 4), shows the following ¹H NMR data (in DMSO-d₆): δ 8.29 (d, 1H, J = 3Hz), 8.12 (d, 1H, J = 2Hz), 7.31 (s, 2H), 4.29 (q, 2H, J = 7Hz), 1.30 (t, 3H, J = 7Hz)[1]. This provides a strong foundation for our predictions.

The predicted ¹H NMR spectral data for Ethyl 2-amino-5-bromoisonicotinate is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.2 | Singlet | - | 1H |

| H-3 | ~7.9 | Singlet | - | 1H |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet | - | 2H |

| -O-CH₂-CH₃ | ~4.3 | Quartet | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.3 | Triplet | ~7.1 | 3H |

In-Depth Spectral Interpretation and Rationale

The Aromatic Region: Unraveling the Pyridine Ring Protons

The pyridine ring of Ethyl 2-amino-5-bromoisonicotinate contains two aromatic protons, H-3 and H-6. Their chemical shifts are influenced by the electronic effects of the three substituents: the amino group (-NH₂), the bromine atom (-Br), and the ethyl ester group (-COOEt).

-

H-6 Proton: The proton at the 6-position is predicted to be the most downfield of the aromatic signals, appearing around δ 8.2 . This is primarily due to its position ortho to the electronegative nitrogen atom of the pyridine ring. The deshielding effect of the ring nitrogen is a dominant factor in determining the chemical shifts of α-protons in pyridines. Furthermore, the H-6 proton is meta to the electron-donating amino group and the electron-withdrawing bromine and ethyl ester groups. Due to the absence of adjacent protons, the H-6 signal is expected to be a singlet .

-

H-3 Proton: The proton at the 3-position is anticipated to resonate at approximately δ 7.9 . This proton is ortho to the electron-donating amino group, which would typically shift the signal upfield. However, it is also ortho to the electron-withdrawing ethyl ester group and meta to the ring nitrogen and the bromine atom, all of which contribute to a downfield shift. The interplay of these effects results in a chemical shift that is slightly upfield of the H-6 proton. Similar to the H-6 proton, the H-3 proton lacks any adjacent protons, and therefore its signal will appear as a singlet .

The prediction of these chemical shifts is supported by data from related molecules. For instance, in 2-aminopyridine, the proton at the 6-position appears at δ 8.05[2]. The introduction of a bromine atom at the 5-position and an ethyl ester at the 4-position would be expected to shift this proton further downfield.

The Amino Protons: A Broad Signal

The two protons of the amino group (-NH₂) are expected to appear as a broad singlet in the range of δ 6.5 - 7.5 . The broadness of this signal is a characteristic feature of exchangeable protons, such as those in amines and alcohols. The chemical shift of the amino protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In the spectrum of the isomeric ethyl 2-amino-5-bromonicotinate, the amino protons appear as a singlet at δ 7.31[1].

The Ethyl Ester Group: A Classic Ethyl Pattern

The ethyl ester group gives rise to a characteristic set of signals in the upfield region of the spectrum, indicative of an ethyl group attached to an electronegative atom (in this case, an oxygen atom).

-

Methylene Protons (-O-CH₂-CH₃): The two methylene protons are adjacent to the electron-withdrawing oxygen atom, which deshields them, causing their signal to appear at approximately δ 4.3 . These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet splitting pattern (n+1 rule, where n=3). The typical coupling constant for vicinal coupling in an ethyl group is around 7.1 Hz .

-

Methyl Protons (-O-CH₂-CH₃): The three methyl protons are further from the deshielding oxygen atom and therefore resonate at a more upfield chemical shift, around δ 1.3 . These protons are coupled to the two protons of the adjacent methylene group, leading to a triplet splitting pattern (n+1 rule, where n=2), also with a coupling constant of approximately 7.1 Hz .

This classic quartet-triplet pattern is a hallmark of an ethyl group and is clearly observed in the spectra of related ethyl esters, such as ethyl isonicotinate and ethyl nicotinate[3][4].

Experimental Protocols for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of Ethyl 2-amino-5-bromoisonicotinate, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the -NH₂ protons. DMSO-d₆ is often preferred for its ability to slow down the exchange rate of labile protons, sometimes allowing for the observation of coupling to these protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm or DMSO-d₆ at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Visualizing the Molecular Structure and Proton Relationships

To visually represent the structure of Ethyl 2-amino-5-bromoisonicotinate and the relationships between its protons, a Graphviz diagram is provided below.

Figure 1. Molecular structure of Ethyl 2-amino-5-bromoisonicotinate with predicted ¹H NMR chemical shifts.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the ¹H NMR spectrum of Ethyl 2-amino-5-bromoisonicotinate. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have established a reliable prediction of the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. This detailed interpretation serves as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the unambiguous structural confirmation and quality assessment of this important synthetic intermediate. The methodologies and reasoning outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern drug discovery and development.

References

-

Palladium(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. ResearchGate. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

IR spectroscopy of Ethyl 2-amino-5-bromoisonicotinate

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-amino-5-bromoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative of significant interest as a scaffold in medicinal chemistry and materials science. Its structural elucidation is a critical step in synthesis and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This guide offers a detailed analysis of the expected vibrational modes in the IR spectrum of this molecule, grounded in first principles and supported by established spectroscopic data. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption frequencies, and provide a validated experimental protocol for acquiring a high-quality spectrum.

Molecular Structure and Vibrational Analysis

The structure of Ethyl 2-amino-5-bromoisonicotinate combines several key functional groups on a central pyridine ring. A thorough understanding of the molecule's vibrational characteristics begins with identifying these components: a primary aromatic amine, an α,β-unsaturated (aromatic) ethyl ester, and a halogenated pyridine ring. Each of these imparts a unique signature to the IR spectrum.

Caption: Molecular structure of Ethyl 2-amino-5-bromoisonicotinate.

Principles of Interpretation: A Functional Group Approach

The total number of vibrational modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. For Ethyl 2-amino-5-bromoisonicotinate (C₈H₉BrN₂O₂), this results in 63 possible fundamental vibrations. Fortunately, we can simplify the complex spectrum by focusing on characteristic group frequencies, which are vibrations localized to specific functional groups and consistently appear within predictable wavenumber ranges.

The Amino Group (-NH₂) Vibrations

The primary aromatic amine at the C2 position gives rise to several distinct and informative peaks.

-

N-H Stretching: Primary amines exhibit two stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[1] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols, providing a clear diagnostic marker.[1]

-

N-H Bending: The scissoring (bending) vibration of the -NH₂ group is expected to produce a moderately strong absorption in the 1650-1580 cm⁻¹ range.[1] This peak can sometimes overlap with the C=C ring stretching modes.

-

C-N Stretching: For aromatic amines, the C-N stretching vibration gives a strong band in the 1335-1250 cm⁻¹ region.[1] This is at a higher frequency compared to aliphatic amines due to the stronger C-N bond resulting from resonance with the aromatic ring.

The Ethyl Ester (-COOCH₂CH₃) Vibrations

The ethyl ester group at the C4 position is a powerful chromophore in the IR spectrum, characterized by a set of strong absorptions.

-

C=O Carbonyl Stretching: This is typically the most intense band in the spectrum. Because the ester is conjugated with the pyridine ring, the C=O stretching frequency is lowered compared to a saturated aliphatic ester (1750-1735 cm⁻¹). For aromatic esters, this peak is expected in the 1730-1715 cm⁻¹ range.[2][3] This shift is due to resonance, which delocalizes the pi-electrons and slightly weakens the C=O double bond, lowering the energy required to excite its vibration.[4]

-

C-O Stretching (The "Rule of Three"): Aromatic esters display a characteristic three-peak pattern comprised of the C=O stretch and two C-O stretches.[3][5]

The Substituted Pyridine Ring Vibrations

The pyridine ring itself has a complex series of vibrations. The substitution pattern (2, 4, 5-trisubstituted) influences the exact frequencies and intensities of these modes.

-

Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

C=C and C=N Ring Stretching: Pyridine and its derivatives show several bands in the 1600-1400 cm⁻¹ region due to ring stretching vibrations.[6] These absorptions are analogous to the C=C stretching bands in benzene derivatives.

-

C-H In-Plane and Out-of-Plane Bending: The "fingerprint" region (below 1400 cm⁻¹) contains numerous bands from C-H bending vibrations. The out-of-plane (oop) bending modes are particularly sensitive to the substitution pattern. While a precise prediction is difficult without empirical data, strong bands in the 900-700 cm⁻¹ region are characteristic of aromatic C-H oop wags.

Halogen and Alkyl Vibrations

-

C-H Stretching (Alkyl): The ethyl group will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.[7]

-

C-Br Stretching: The carbon-bromine stretching vibration occurs at low frequencies, typically in the 600-500 cm⁻¹ range. This band may be outside the range of standard mid-IR (4000-400 cm⁻¹) spectrometers or may be difficult to assign definitively.

Summary of Expected IR Absorptions

The following table consolidates the predicted vibrational frequencies for Ethyl 2-amino-5-bromoisonicotinate, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3450 & ~3350 | -NH₂ (Amino) Asymmetric & Symmetric Stretch | Medium, Sharp |

| 3100 - 3000 | C-H (Aromatic) Stretch | Medium to Weak |

| 2980 - 2850 | C-H (Alkyl) Stretch | Medium |

| 1730 - 1715 | C=O (Aromatic Ester) Stretch | Very Strong |

| 1650 - 1580 | -NH₂ (Amino) Bending | Medium |

| 1600 - 1400 | C=C & C=N (Pyridine Ring) Stretches | Medium to Strong (multiple bands) |

| 1335 - 1250 | C-N (Aromatic Amine) Stretch | Strong |

| 1310 - 1250 | C-C-O (Aromatic Ester) Asymmetric Stretch | Strong |

| 1130 - 1100 | O-C-C (Aromatic Ester) Symmetric Stretch | Medium to Strong |

| 900 - 700 | C-H (Aromatic) Out-of-Plane Bend | Strong |

| 600 - 500 | C-Br Stretch | Medium to Weak |

Experimental Protocol: Acquiring a Validated Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a validated protocol is essential. For a solid sample like Ethyl 2-amino-5-bromoisonicotinate, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. elixirpublishers.com [elixirpublishers.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

mass spectrometry of Ethyl 2-amino-5-bromoisonicotinate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-amino-5-bromoisonicotinate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Ethyl 2-amino-5-bromoisonicotinate

Ethyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of complex pharmaceutical agents, its unambiguous identification and purity assessment are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive exploration of the mass spectrometric behavior of Ethyl 2-amino-5-bromoisonicotinate. We will delve into the core principles of ionization and fragmentation, present a validated experimental workflow, and interpret the resulting spectral data. The causality behind methodological choices is emphasized, reflecting a practical, field-proven approach to ensure data of the highest integrity and reliability.

Chapter 1: Foundational Chemical Properties & Mass Spectrometric Implications

To effectively analyze a molecule, we must first understand its inherent chemical properties. These characteristics dictate the optimal analytical approach.

| Property | Value / Characteristic | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₈H₉BrN₂O₂ | --- |

| Monoisotopic Mass | 243.9898 Da | The theoretical exact mass for the molecular ion containing ⁷⁹Br. |

| Average Mass | 245.08 g/mol | --- |

| Key Structural Features | Pyridine Ring, Amino Group (-NH₂), Ethyl Ester (-COOEt), Bromine Atom (-Br) | The amino group and pyridine nitrogen are basic sites, readily accepting a proton. This makes the molecule an ideal candidate for positive-mode Electrospray Ionization (ESI). The bromine atom provides a highly characteristic isotopic signature. |

The presence of the bromine atom is the single most diagnostically powerful feature in the mass spectrum. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[1][2] This results in a distinctive "doublet" for the molecular ion peak (and any fragment containing bromine), where two peaks of nearly equal intensity are separated by 2 Daltons (m/z).[1][2][3] Observing this M/M+2 pattern is a definitive confirmation of a singly brominated compound.[3]

Chapter 2: Ionization - The Gateway to Mass Analysis

The conversion of neutral molecules into gas-phase ions is the first critical step in any MS experiment.[4][5][6] The choice of ionization technique is dictated by the analyte's polarity and thermal stability and fundamentally influences the resulting mass spectrum.

Electrospray Ionization (ESI): The Method of Choice

For a polar, non-volatile molecule like Ethyl 2-amino-5-bromoisonicotinate, ESI is the superior ionization method.[5][7] It is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization.[4] This has a crucial advantage: the preservation of the molecular ion.

Causality of Choice: The primary goal is to determine the molecular weight of the compound. ESI achieves this by generating protonated molecules, [M+H]⁺. The basic sites—the amino group and the pyridine ring nitrogen—readily accept a proton from the solvent during the electrospray process.[8] This results in a strong signal for the molecular ion, providing clear and unambiguous molecular weight information.

Electron Ionization (EI): A Contrasting "Hard" Technique

Electron Ionization (EI) is typically coupled with Gas Chromatography (GC-MS). It is a "hard" ionization technique where high-energy electrons (70 eV) bombard the molecule, causing not only ionization but also extensive fragmentation.[6][7] While this provides a detailed fragmentation "fingerprint," the molecular ion (M⁺˙) is often weak or entirely absent.[6] For this reason, EI is less ideal for initial molecular weight confirmation of this compound but can be useful for structural elucidation if sufficient fragmentation data is available in libraries.

Chapter 3: Experimental Protocol for LC-ESI-MS Analysis

This protocol outlines a validated method for the analysis of Ethyl 2-amino-5-bromoisonicotinate using a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer. The system's high resolution and mass accuracy are ideal for confirming the elemental composition of the parent and fragment ions.

Sample and Reagent Preparation

-

Stock Solution: Accurately weigh 1.0 mg of Ethyl 2-amino-5-bromoisonicotinate and dissolve it in 10.0 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) to yield a 1 µg/mL working solution.

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Rationale: Formic acid is added to the mobile phase to provide a source of protons (H⁺), promoting the formation of the [M+H]⁺ ion in the ESI source and improving ionization efficiency.[8]

Instrumentation and Parameters

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good retention and peak shape for moderately polar small molecules. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions to ensure efficient separation. |

| Injection Volume | 2 µL | A small volume is sufficient for a high-sensitivity instrument, preventing source contamination. |

| LC Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |

| Ionization Mode | ESI Positive | To generate [M+H]⁺ ions due to the basic nature of the analyte. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temp. | 120 °C | Assists in desolvation without causing thermal degradation. |

| Desolvation Temp. | 350 °C | Ensures complete removal of solvent from the droplets to release gas-phase ions. |

| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and fragment ions. |

| Acquisition Mode | MS¹ (Full Scan) | To acquire data for the intact molecular ion and its isotopic pattern. |

Experimental Workflow Diagram

Caption: High-level workflow for LC-MS analysis.

Chapter 4: Interpretation of the Mass Spectrum

The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). Its interpretation allows for the confirmation of the compound's identity and provides clues to its structure.

The Molecular Ion ([M+H]⁺)

The most critical feature is the protonated molecular ion cluster. Given the presence of bromine, we expect to see two prominent peaks of nearly equal height separated by 2 m/z units.

-

[M+H]⁺ with ⁷⁹Br: 243.9898 (theoretical) + 1.0073 (H⁺) = 244.9971 m/z

-

[M+H]⁺ with ⁸¹Br: 245.9878 (theoretical) + 1.0073 (H⁺) = 246.9951 m/z

The observation of this isotopic doublet at m/z ~245 and ~247 with a ~1:1 intensity ratio is conclusive evidence for the presence of one bromine atom in the ionized molecule.[1][3]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing further structural confirmation. The fragmentation of Ethyl 2-amino-5-bromoisonicotinate is expected to occur at the ethyl ester moiety, as these are common and predictable fragmentation points.[9][10]

Key Predicted Fragmentations:

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule (28.03 Da). This would result in a fragment ion corresponding to the free carboxylic acid.

-

Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond can result in the loss of an ethoxy radical (45.06 Da), forming a stable acylium ion.

-

Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol (46.07 Da) is also a possible pathway.

Summary of Expected Ions

| Ion Description | Isotope | Theoretical m/z ([M+H]⁺) | Neutral Loss |

| Molecular Ion | ⁷⁹Br | 245.00 | --- |

| Molecular Ion | ⁸¹Br | 247.00 | --- |

| Fragment 1 | ⁷⁹Br | 217.00 | C₂H₄ (28 Da) |

| Fragment 1 | ⁸¹Br | 219.00 | C₂H₄ (28 Da) |

| Fragment 2 | ⁷⁹Br | 200.00 | •OC₂H₅ (45 Da) |

| Fragment 2 | ⁸¹Br | 202.00 | •OC₂H₅ (45 Da) |

Visualizing Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.

Caption: Predicted ESI+ fragmentation pathways.

Conclusion

The mass spectrometric analysis of Ethyl 2-amino-5-bromoisonicotinate is a robust and highly specific method for its identification and characterization. By leveraging soft ionization with ESI, the molecular weight is easily confirmed, while the characteristic 1:1 isotopic pattern from the bromine atom serves as an unmistakable signature. Further structural information can be gleaned from predictable fragmentation patterns centered on the ethyl ester group. The methodologies and interpretations presented in this guide provide a solid foundation for researchers and drug development professionals to confidently analyze this important chemical entity.

References

- Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate.

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Higashizume, N., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

-

PubChem. (n.d.). Ethyl 2-bromoisonicotinate. Retrieved from [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. acdlabs.com [acdlabs.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Ethyl 2-amino-5-bromoisonicotinate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 2-amino-5-bromoisonicotinate

This guide provides a comprehensive technical analysis of the molecular and supramolecular architecture of Ethyl 2-amino-5-bromoisonicotinate. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the single-crystal X-ray diffraction analysis, elucidates the key structural features, and contextualizes their implications for drug design and materials engineering. We will explore not only the precise atomic arrangement but also the causality behind the experimental protocols used to determine it, offering a self-validating framework for understanding this important heterocyclic compound.

Ethyl 2-amino-5-bromoisonicotinate (C₈H₉BrN₂O₂) is a substituted pyridine derivative, a class of heterocyclic compounds that forms the core scaffold of numerous pharmaceuticals.[1] The precise arrangement of the amino, bromo, and ethyl ester substituents on the isonicotinate ring dictates the molecule's electronic properties, steric profile, and, most critically, its ability to engage in specific intermolecular interactions. Understanding its three-dimensional structure at the atomic level is paramount for predicting its behavior in a biological system or a crystalline solid.

The structural determination via single-crystal X-ray crystallography provides definitive insights into bond lengths, angles, and the conformational preferences of the molecule. Furthermore, it reveals the intricate network of non-covalent interactions that govern how these molecules pack together in the solid state, influencing physical properties such as solubility and stability. Recent studies have highlighted the potential of this molecule as a candidate for pharmaceutical applications, with molecular docking studies showing promising binding affinity to the main protease of SARS-CoV-2.[2]

Molecular and Crystal Structure Elucidation

The definitive three-dimensional structure of Ethyl 2-amino-5-bromoisonicotinate was determined by single-crystal X-ray diffraction. The analysis reveals a well-ordered crystalline lattice with distinct molecular and supramolecular features.

Molecular Geometry

The core of the molecule, the amino-bromo-isonicotinate ring system, is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.043(2) Å.[2][3] The entire molecule maintains a high degree of planarity, an important feature for potential π-stacking interactions in drug-receptor binding.[1] The dihedral angle between the isonicotinate moiety's mean plane and the ethyl ester side chain is a mere 4.30(2)°.[2][3]

A key conformational detail is the orientation of the ethyl group. The C6—O1—C7—C8 torsion angle of 175.2(2)° confirms that the ethyl group adopts a planar arrangement relative to the pyridine ring.[2][3] The molecular conformation is further stabilized by a network of intramolecular hydrogen bonds, specifically N2—H2B⋯O2 and C5—H5⋯O1 interactions.[2][3]

Supramolecular Assembly and Crystal Packing

In the crystal lattice, molecules of Ethyl 2-amino-5-bromoisonicotinate are not isolated but are organized into a higher-order structure through specific intermolecular forces. The most prominent of these are N—H⋯N hydrogen bonds. These interactions link individual molecules into S(5) zigzag chains that propagate along the[4] crystallographic direction.[3] This ordered, chain-like assembly is a critical determinant of the crystal's overall architecture and physical properties.

Crystallographic Data Summary

The crystallographic data provides the fundamental parameters of the crystal lattice. These values are the result of the diffraction experiment and subsequent refinement, offering a quantitative description of the solid-state structure.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉BrN₂O₂ | [2] |

| Formula Weight (M_r_) | 245.08 | [2] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [2][3] |

| a (Å) | 4.1538 (9) | [2] |

| b (Å) | 8.9978 (16) | [2] |

| c (Å) | 25.487 (5) | [2] |

| β (°) | 92.468 (7) | [2] |

| Volume (V) (ų) | 951.7 (3) | [2] |

| Z (Molecules/unit cell) | 4 | [2] |

| Temperature (K) | 567 | [2] |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | [2] |

| Density (calculated) (Mg m⁻³) | 1.710 | [2] |

Experimental Framework: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision at each stage. The quality of the final structural model is directly dependent on the quality of the initial crystal.

Synthesis and Crystallization Protocol

While various synthetic routes to substituted aminopyridines exist, a common approach involves the bromination of a 2-aminopyridine precursor.[5] The ethyl isonicotinate moiety can be introduced through standard esterification procedures.

Protocol for Single Crystal Growth (Slow Evaporation Method)

The rationale behind crystallization is to allow molecules to transition from a disordered state (in solution) to a highly ordered, repeating lattice. Slow evaporation is a reliable method for small organic molecules as it allows sufficient time for molecules to adopt their lowest energy conformation and pack efficiently.

-

Solvent Selection : Test the solubility of the purified Ethyl 2-amino-5-bromoisonicotinate powder in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane).[6] The ideal solvent is one in which the compound is sparingly soluble.

-

Preparation of a Saturated Solution : Gently heat a small amount of the chosen solvent and add the compound until no more will dissolve, creating a saturated or near-saturated solution.[6]

-

Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation : Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

-

Crystal Harvesting : Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, and crystals should begin to form. Once crystals of sufficient size (ideally >0.1 mm in all dimensions) are observed, they can be carefully harvested.[7]

Caption: Experimental workflow from synthesis to final structural analysis.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic structure of a crystalline solid.[4] The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern.

Step-by-Step SCXRD Protocol

-

Crystal Mounting : A suitable single crystal is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil to secure it.[4]

-

Data Collection : The mounted crystal is placed in a diffractometer (e.g., Bruker SMART APEXII CCD).[2] It is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[4] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the intensities and positions of the diffracted X-ray reflections.[7][8]

-

Structure Solution : The collected diffraction data is processed to yield a set of structure factors. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement : An atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in the final, highly accurate crystal structure.[4]

Deeper Insights with Hirshfeld Surface Analysis

While SCXRD provides the atomic coordinates, Hirshfeld surface analysis offers a powerful way to visualize and quantify the intermolecular interactions that dictate the crystal packing.[9] The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into regions belonging to each molecule.[10]

This analysis provides a "fingerprint" of the crystal packing by mapping the types and relative significance of different intermolecular contacts.[11] For Ethyl 2-amino-5-bromoisonicotinate, this method allows for a quantitative breakdown of the forces at play, including the crucial N—H⋯N hydrogen bonds and other weaker interactions that contribute to the stability of the crystal lattice.[2][12] Such analysis is vital for understanding polymorphism and for designing crystal structures with desired properties.

Caption: Key intermolecular N-H···N hydrogen bonds forming zigzag chains.

Implications for Drug Discovery and Development

The structural data of Ethyl 2-amino-5-bromoisonicotinate is not merely an academic curiosity; it is actionable intelligence for drug development professionals.

-

Scaffold for Inhibitor Design : The aminopyridine and related aminothiazole scaffolds are prevalent in medicinal chemistry, known for their roles in kinase inhibitors and other targeted therapies.[1][13] The precise geometry and electronic distribution revealed in this crystal structure provide a validated starting point for in silico drug design.

-

Structure-Based Drug Design (SBDD) : Molecular docking studies have already suggested that this compound has a high binding affinity for the COVID-19 main protease.[2] The experimentally determined crystal structure serves as a rigid, low-energy conformation that can be used for more accurate docking simulations, potentially leading to the design of more potent inhibitors.[14]

-

Prodrug Development : The ethyl ester group can be considered a prodrug moiety. In a biological system, it is likely to be hydrolyzed by esterases to yield the corresponding carboxylic acid, which may be the active form of the drug. Understanding the structure of the prodrug is crucial for predicting its solubility, absorption, and metabolic fate.[15]

Conclusion

The crystal structure of Ethyl 2-amino-5-bromoisonicotinate, determined by single-crystal X-ray diffraction, reveals a planar molecule that assembles into well-defined zigzag chains via intermolecular N—H⋯N hydrogen bonds. This detailed structural knowledge, obtained through a rigorous experimental workflow, provides a critical foundation for its potential applications. For drug developers, this guide offers a validated molecular conformation for computational modeling and a deeper understanding of the non-covalent interactions that could govern its binding to biological targets. For materials scientists, it elucidates the supramolecular synthons that control its solid-state packing. The convergence of precise structural data and advanced analytical techniques like Hirshfeld surface analysis empowers a more rational, structure-guided approach to both medicinal chemistry and materials science.

References

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. National Institutes of Health (NIH). [Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2. International Union of Crystallography (IUCr) Journals. [Link]

-

Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. National Institutes of Health (NIH). [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate. National Institutes of Health (NIH). [Link]

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health (NIH). [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health (NIH). [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing (SciRP.org). [Link]

-

Hirshfeld surface analysis. Royal Society of Chemistry (RSC Publishing). [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. International Union of Crystallography (IUCr) Journals. [Link]

-

How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr) Journals. [Link]

-

Synthesis of ethyl 2-amino-5-(2-bromoacetyl)-4-thiazolecarboxylate. PrepChem.com. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Royal Society of Chemistry (RSC Publishing). [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-amino-5-bromoisonicotinate

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-amino-5-bromoisonicotinate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary & Compound Architecture

Ethyl 2-amino-5-bromoisonicotinate (also known as Ethyl 2-amino-5-bromopyridine-4-carboxylate) is a polyfunctional pyridine derivative. Its solubility behavior is governed by the competition between its lipophilic halogenated core and its polar hydrogen-bonding motifs (amine donor, ester acceptor, pyridine nitrogen acceptor).

Understanding its solubility is not merely about "what dissolves it," but about exploiting these properties for reaction yield maximization and purification efficiency .

Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Structure | Pyridine ring, -NH₂, -Br, -COOEt | Amphiphilic character with moderate polarity. |

| LogP (Predicted) | ~1.65 – 1.90 | Lipophilic enough for organic extraction; poor aqueous solubility. |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Capable of H-bonding with alcohols/DMSO. |

| H-Bond Acceptors | 3 (Pyridine N, Ester O, Amine N) | High affinity for protic solvents and Lewis acids. |

| pKa (Base) | ~3.5 – 4.5 (Pyridine N) | Solubility increases significantly in acidic aqueous media (formation of pyridinium salt). |

Solubility Landscape: The Solvent Matrix

The following classification is derived from structural analysis and standard process chemistry protocols for aminopyridine esters.

A. High-Solubility Solvents (Reaction Media)

These solvents are ideal for homogenous reactions (e.g., Suzuki-Miyaura coupling, SNAr reactions) but difficult to remove.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice. The solvent's oxygen accepts H-bonds from the amine group.

-

Usage: Primary solvents for high-temperature cross-coupling reactions.

-

-

Tetrahydrofuran (THF) & 1,4-Dioxane:

-

Mechanism: Ether oxygens act as H-bond acceptors. Moderate polarity matches the ester functionality.

-

Usage: Excellent for reduction reactions or lithiation (if the amine is protected).

-

B. Moderate Solvents (Extraction & Chromatography)

These solvents dissolve the compound sufficiently for transport and purification but allow for easy evaporation.

-

Ethyl Acetate (EtOAc):

-

Solubility: Moderate to High.

-

Role: The "Gold Standard" for liquid-liquid extraction from aqueous workups.

-

-

Dichloromethane (DCM):

-

Alcohols (Methanol, Ethanol):

-

Solubility: Moderate (Temperature dependent).

-

Role:Critical for Recrystallization. The compound often exhibits a steep solubility curve in hot vs. cold ethanol, making it the solvent of choice for purification.

-

C. Anti-Solvents (Precipitation & Crystallization)

-

Water:

-

Solubility: Insoluble at neutral pH.

-

Role: Used to crash the product out of DMF/DMSO reaction mixtures.

-

-

Hexanes / Heptane:

-

Solubility: Very Poor.

-

Role: Used to triturate the solid or induce crystallization from an EtOAc/DCM solution.

-

Experimental Protocol: Gravimetric Solubility Determination

Standardized Operating Procedure (SOP)

Objective: To generate a precise solubility curve (

Materials

-

Ethyl 2-amino-5-bromoisonicotinate (Solid, >98% purity)

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filter (PTFE or Nylon)

-

Analytical Balance (0.01 mg precision)

Workflow

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid remains visible. If all solid dissolves, add more.

-

-

Filtration: Draw the supernatant through a pre-warmed 0.45 µm filter into a tared vial.

-

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry under high vacuum to constant weight.

-

Calculation:

(Where

Visualization: Process Decision Frameworks

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational stage (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on thermal requirements and process goals.

Diagram 2: Solubility-Driven Purification Workflow

A visual guide to purifying the compound using its solubility differential (Anti-solvent crash).

Caption: Standard workup protocol utilizing water as an anti-solvent and ethanol for polishing.

Strategic Applications in Synthesis

Reaction Optimization

When performing Suzuki-Miyaura couplings at the C-5 position (replacing the Bromine), solubility is rarely the limiting factor if DMF or Dioxane is used. However, the presence of the free amine (-NH₂) can poison Palladium catalysts.

-

Recommendation: Although soluble in THF, use Dioxane/Water (4:1) mixtures. The water component solubilizes inorganic bases (K₂CO₃), while Dioxane maintains the solubility of the Ethyl 2-amino-5-bromoisonicotinate, creating a biphasic system that often protects the catalyst.

Acid-Base Manipulation

The pyridine nitrogen allows for "pH-Switching" purification:

-

Dissolve crude material in dilute HCl (forms water-soluble pyridinium salt).

-

Wash with DCM (removes non-basic impurities).

-

Neutralize aqueous layer with NaOH.

-

Extract the precipitated free base into EtOAc. This method relies entirely on the solubility differential between the neutral molecule (organic soluble) and its cationic salt (water soluble).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link] (Note: Used as the primary structural analog for solubility property extrapolation).

-

Organic Syntheses. (2010). General Procedures for Aminopyridine Carboxylate Synthesis. Retrieved from [Link] (Foundational reference for workup protocols of pyridine esters).

Sources

Technical Safety & Handling Guide: Ethyl 2-amino-5-bromoisonicotinate

Executive Summary & Compound Profile

Ethyl 2-amino-5-bromoisonicotinate is a highly functionalized pyridine derivative utilized primarily as an intermediate in the synthesis of kinase inhibitors and nicotinic receptor modulators.[1] Its structure features three distinct reactive handles: a nucleophilic amino group at position 2, an electrophilic ethyl ester at position 4, and a bromine atom at position 5 suitable for palladium-catalyzed cross-coupling.

While valuable for medicinal chemistry, this compound presents specific handling challenges due to its potential for skin/eye irritation and sensitivity to oxidative degradation. This guide provides a self-validating safety protocol for researchers handling this material from milligram to multi-gram scales.

Physicochemical Properties[4][5]

| Property | Specification | Operational Implication |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation or photolysis. |

| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (e.g., Nitrile). |

| Melting Point | Solid (Range varies by purity) | Store below melting onset to prevent caking. |

| Reactivity | Halogenated Pyridine / Ester | Sensitive to hydrolysis (moisture) and photolysis (light). |

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Based on the structural analogs (aminobromopyridines) and standard safety data for halogenated esters, this compound is classified under the following GHS Hazard Statements. Note: In the absence of a compound-specific tox screen, the Precautionary Principle mandates treating this as a severe irritant.

Specific Target Organ Toxicity (STOT)

-

Inhalation: Dust or aerosol inhalation can trigger mucosal inflammation. The pyridine ring can facilitate systemic absorption.

-

Ocular: Direct contact with the ester moiety can cause lachrymation and potential corneal damage if not rinsed immediately.

Safe Handling Protocols & Engineering Controls

The "Zero-Contact" Standard

For this compound, a "Zero-Contact" policy is required. Reliance solely on PPE is insufficient; engineering controls must be the primary barrier.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Pyridine derivatives can accumulate static charge, leading to powder scattering.

-

Inert Atmosphere: While not pyrophoric, the amino group is susceptible to oxidation. Flush headspace with Nitrogen or Argon after use.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine particulates during weighing. |

| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Latex is permeable to many pyridine derivatives. Change outer pair immediately upon contamination.[3] |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek sleeves if handling >10g. |

Visualization: Risk Assessment & Handling Logic

The following diagram outlines the decision-making process for handling Ethyl 2-amino-5-bromoisonicotinate based on scale and physical state.

Caption: Decision matrix for PPE selection based on operational scale and engineering control availability.

Storage & Stability

To maintain the integrity of the bromine and ester functionalities, strict adherence to storage protocols is necessary.[4]

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<1 week) but promotes gradual degradation.

-

Light: Photosensitive. The bromine-carbon bond can undergo homolytic cleavage under UV exposure. Store in amber vials or wrap containers in aluminum foil.

-

Atmosphere: Hygroscopic. Store under inert gas (Argon preferred) to prevent hydrolysis of the ethyl ester to the carboxylic acid.

Emergency Response Protocols

Spill Management

Do not sweep dry powder. Dry sweeping generates dust aerosols.

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Suppress: Cover the spill with a damp absorbent pad or use a Type D (inert) absorbent.

-

Clean: Wipe surfaces with a 10% acetone solution followed by soap and water.

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

First Aid

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5] The ester can hydrolyze to acid on the eye surface, causing delayed burns. Seek medical attention.

-

Skin Contact: Wash with soap and water.[4][5][6] Do not use ethanol/solvents, as they may enhance skin absorption.

Synthetic Utility & Reaction Safety

This compound is a "linchpin" intermediate. Understanding its reactivity helps predict safety risks during synthesis.

-

Suzuki-Miyaura Coupling: The C-5 Bromine is the primary site for coupling.

-

Amide Coupling/Hydrolysis: The C-4 Ester can be hydrolyzed or converted to amides.

-

Risk:[2] Hydrolysis releases ethanol. In sealed tubes, this generates pressure.

-

Caption: Functional group reactivity map highlighting the three divergent synthetic pathways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3847769, Ethyl 2-bromoisonicotinate (Related Structure Analysis). Retrieved from [Link][8]

Sources

- 1. Ethyl 2-Amino-5-Bromonicotinate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl 2-bromo-5-nitroisonicotinate | Benchchem [benchchem.com]

- 8. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Procurement & Application Guide: Ethyl 2-amino-5-bromoisonicotinate

The following technical guide is structured to serve as an operational handbook for drug discovery chemists and procurement specialists. It prioritizes actionable data, validated supply chains, and experimental rigor.

Executive Summary

Ethyl 2-amino-5-bromoisonicotinate (CAS 1214374-01-2 ) is a high-value trifunctional pyridine scaffold used extensively in the synthesis of kinase inhibitors and heterocyclic antiviral agents.[1][2][3][4][5] Its strategic importance lies in its orthogonal reactivity:

-

C2-Amine: Available for amide coupling or heterocycle ring closure.

-

C4-Ester: Serves as a masked carboxylic acid or cyclization point.[1]

-

C5-Bromide: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a verified sourcing landscape, quality control parameters, and a validated workflow for downstream application.

Part 1: Chemical Profile & Identity

Before procurement, verify the exact isomerism. Confusion often arises between isonicotinate (C4 ester) and nicotinate (C3 ester) derivatives.

| Property | Specification |

| Chemical Name | Ethyl 2-amino-5-bromoisonicotinate |

| CAS Number | 1214374-01-2 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | Ethyl 2-amino-5-bromopyridine-4-carboxylate |

| SMILES | CCOC(=O)C1=C(Br)C=NC(N)=C1 |